molecular formula C₂₁H₂₄Cl₂O₄ B1159216 21-Dehydro Dichlorisone

21-Dehydro Dichlorisone

Cat. No.: B1159216
M. Wt: 411.32
Attention: For research use only. Not for human or veterinary use.
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Description

21-Dehydro Dichlorisone is a degradation product or impurity of Dichlorisone, a synthetic glucocorticoid used topically for its anti-inflammatory and immunosuppressive properties. Dichlorisone (C₂₁H₂₆Cl₂O₄) is characterized by its dichloro substitutions at the 9α and 11β positions and a 1,4-diene-3,20-dione backbone . The 21-dehydro derivative forms under stress conditions (e.g., acidic or oxidative environments), where the 21-hydroxyl group oxidizes to a ketone or aldehyde, altering the molecule’s stability and pharmacological activity .

Properties

Molecular Formula

C₂₁H₂₄Cl₂O₄

Molecular Weight

411.32

Synonyms

(11β)-9,11-Dichloro-17-hydroxy-3,20-dioxopregna-1,4-dien-21-al; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 21-Dehydro Dichlorisone with structurally related 21-dehydro corticosteroids:

Compound Molecular Formula Molecular Weight Key Functional Groups Source Stability Notes
21-Dehydro Dichlorisone C₂₁H₂₄Cl₂O₄* 411.33 g/mol 9α,11β-dichloro; 21-keto/aldehyde Degradant of Dichlorisone Likely sensitive to acid/base hydrolysis; may form methoxy impurities with methanol .
21-Dehydro Desonide C₂₄H₃₀O₆ 414.50 g/mol 16α,17α-acetonide; 21-aldehyde Synthetic degradant of Desonide Major acid degradant; reacts with methanol to form methoxy derivatives .
21-Dehydro Betamethasone C₂₂H₂₇FO₅ 390.45 g/mol 9α-fluoro; 16β-methyl; 21-keto Impurity in Betamethasone Stable in non-aqueous formulations; prone to hydrolysis in presence of water .
21-Dehydro Fluocortolone C₂₂H₂₇FO₄ 374.45 g/mol 6α-fluoro; 16α-methyl; 21-aldehyde Degradant of Fluocortolone Requires inert storage conditions; sensitive to light and heat .

*Inferred formula based on oxidation of Dichlorisone (C₂₁H₂₆Cl₂O₄ → C₂₁H₂₄Cl₂O₄).

Key Observations:
  • Halogenation Patterns : Dichlorisone’s 9α,11β-dichloro groups distinguish it from fluorinated analogs like Betamethasone (9α-fluoro) and Fluocortolone (6α-fluoro). These substitutions influence receptor binding and metabolic stability .
  • 21-Position Modifications : The 21-dehydro moiety (keto or aldehyde) reduces glucocorticoid activity compared to parent compounds, as seen in Desonide-21-dehydro, which shows diminished anti-inflammatory potency .
  • Degradation Pathways: Acidic conditions promote 21-dehydro formation across all compounds, while methanol residues (e.g., in diluents) can react with the 21-aldehyde group to form methoxy impurities .

Stability and Pharmaceutical Implications

21-Dehydro Dichlorisone :
  • Likely forms during storage or manufacturing of Dichlorisone formulations, particularly under acidic stress.
  • Similar to Desonide-21-dehydro, trace solvents like DMF or THF may accelerate degradation .
Comparative Stability Challenges :
Compound Critical Stability Factors
21-Dehydro Dichlorisone Sensitive to excipient quality; petrolatum-based ointments may reduce hydrolysis risk .
21-Dehydro Betamethasone Water absorption in non-aqueous formulations leads to 3,20-dione impurity formation .
21-Dehydro Fluocortolone Requires strict temperature control (2–8°C) and protection from light .

Analytical Characterization

  • HPLC and LC-MS/MS: Used to separate and quantify 21-dehydro impurities. For example, Dichlorisone and its degradants can be resolved using polysaccharide-based chiral columns, as noted for corticosteroids in general .
  • Mass Spectral Data : 21-Dehydro derivatives often show molecular ion peaks corresponding to parent compounds minus 2 Da (loss of H₂ during oxidation), e.g., Desonide-21-dehydro (m/z 432 → 430) .

Q & A

Q. How can researchers confirm the structural identity of 21-Dehydro Dichlorisone in synthetic batches?

To validate structural identity, combine spectroscopic methods such as nuclear magnetic resonance (NMR) for stereochemical analysis of the corticosteroid backbone and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm molecular weight and fragmentation patterns. Cross-reference results with regulatory databases (e.g., USP, NIH Compound Identifier 23441) and certified reference standards. Ensure alignment with the molecular formula C₂₃H₂₈Cl₂O₅ and CAS registry (79-61-8 for the acetate form) .

Q. What analytical methods are recommended for quantifying 21-Dehydro Dichlorisone in stability studies?

Use reverse-phase HPLC with UV detection (λ ~240 nm for conjugated dienes) and high-resolution MS for impurity profiling. Method validation should include specificity, linearity (1–120% of target concentration), and precision (RSD <2%). Forced degradation studies in acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions can identify major degradants like 21-dehydro derivatives or methoxy impurities .

Q. What are the critical storage conditions to preserve 21-Dehydro Dichlorisone stability in lab settings?

Store the compound in airtight, light-resistant containers at 2–8°C with humidity <40%. Avoid exposure to polar protic solvents (e.g., methanol), which can catalyze methoxy impurity formation via nucleophilic substitution at the C-21 position. Stability data indicate decomposition above 253°C and pKa-dependent hydrolysis in aqueous media .

Advanced Research Questions

Q. How can researchers reconcile contradictory degradation data across studies involving 21-Dehydro Dichlorisone?

Contradictions often arise from excipient impurities (e.g., residual solvents like DMF or THF) or variations in excipient grades (e.g., petrolatum bases). Conduct accelerated stability testing (40°C/75% RH for 6 months) with controlled excipient batches. Use LC-MS/MS to trace degradants to specific interactions, such as acetic acid impurities from solvent residues or water-induced hydrolysis .

Q. What experimental design considerations are critical for impurity profiling of 21-Dehydro Dichlorisone in topical formulations?

  • Forced degradation : Include acid/base hydrolysis, thermal stress, and photolytic exposure.
  • Excipient compatibility : Screen for interactions with surfactants (e.g., polysorbates) and emulsifiers using isothermal microcalorimetry .
  • Threshold analysis : Quantify degradants above ICH identification thresholds (0.1% for APIs).
  • Vendor qualification : Ensure excipient suppliers meet pharmacopeial standards for residual solvents and elemental impurities .

Q. How can researchers model the degradation kinetics of 21-Dehydro Dichlorisone under varying pH conditions?

Apply first-order kinetics for hydrolysis reactions, using Arrhenius plots to extrapolate shelf life. For example:

  • Acidic degradation : Monitor C-17 side-chain ester cleavage via pH 1.2 buffers.
  • Basic degradation : Track C-20 ketone reduction using pH 10.0 buffers. Validate models with real-time stability data and adjust for non-Arrhenius behavior in semi-solid matrices (e.g., ointments) .

Q. What strategies mitigate methoxy impurity formation in 21-Dehydro Dichlorisone formulations?

  • Solvent selection : Replace methanol with acetonitrile in diluents.
  • Process optimization : Use nitrogen sparging to minimize oxidative degradation during manufacturing.
  • Stabilizers : Add antioxidants like α-tocopherol (0.01–0.05% w/w) in petrolatum-based ointments.
  • Packaging : Use amber glass or coated blister packs to block UV-induced radical reactions .

Methodological Guidance

  • Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish degradation pathways from analytical noise.
  • Regulatory Alignment : Align impurity thresholds with ICH Q3B and FDA guidance for topical corticosteroids.
  • Critical Thinking : Challenge assumptions about excipient "inertness" by testing vendor-specific impurities (e.g., peroxide levels in polyethylene glycols) .

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